N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c17-13-9-11(10-16(13)12-5-2-1-3-6-12)15-21(18,19)14-7-4-8-20-14/h1-8,11,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPPWWSNJAJINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the thiophene-2-sulfonamide moiety. The synthesis can be summarized as follows:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Attachment of the Thiophene-2-sulfonamide Moiety: This step involves the reaction of the pyrrolidine intermediate with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Key Findings :
- Hydrophilic substituents (e.g., hydroxypropyl) correlate with higher yields (94%) compared to methoxyethyl (28%) or dimethylaminopropyl (40%) groups .
- All compounds show conserved pyrimidine-thiophene core NMR signals (δ 8.60–8.62), confirming structural integrity .
Cyclohexyl-Linked Sulfonamides
Sulfonamides with 3-oxocyclohexyl groups (e.g., compounds 8–10 ) highlight the role of ketone moieties in solubility and bioactivity:
Key Findings :
AICARFT Inhibitors
LSN 3213128, a structural analog, incorporates a 6-fluoro-1-oxo-isoquinolinyl group and 3-hydroxypyrrolidinyl-thiophene sulfonamide:
Key Findings :
Gamma-Secretase Inhibitors
Compound 18 ([11-endo]-N-(hexahydro-methanobenzoannulen-yl)thiophene-2-sulfonamide) demonstrates the sulfonamide core’s versatility:
| Property | Target Compound | Compound 18 |
|---|---|---|
| Core Structure | Pyrrolidinone-thiophene | Methanobenzoannulenyl-thiophene |
| Bioactivity | Not reported | Gamma-secretase inhibition (IC50 < 100 nM) |
Key Findings :
- Bulky aromatic substituents (e.g., methanobenzoannulenyl) improve gamma-secretase binding, a feature absent in the target compound .
Prop-2-yn-1-yl Sulfonamides
Derivatives like N-(prop-2-yn-1-yl)thiophene-2-sulfonamide (9a ) emphasize substituent effects on yield and phase:
| Compound Name | Substituent | Yield (%) | Physical State |
|---|---|---|---|
| 9a | None | 49.2 | Yellow liquid |
| 9b | 5-Chloro | 67.9 | Orange liquid |
| 9d | 2-Oxo-chromene | 20.7 | White solid (193–196°C) |
Biological Activity
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a thiophene moiety, and a sulfonamide group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.4 g/mol. The presence of both the thiophene and pyrrolidine moieties contributes to its diverse chemical reactivity and biological interactions, making it a valuable candidate for further research in pharmaceutical applications.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may inhibit enzyme activity by binding to the active site or modulating receptor function through binding interactions. This interaction can lead to alterations in cellular signaling pathways, contributing to its potential therapeutic effects, particularly in anti-inflammatory and anticancer contexts .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, although detailed studies are still required to elucidate its efficacy across various cancer cell lines.
Antimicrobial Activity
Similar compounds within the sulfonamide class are known for their antibacterial properties . While specific data on this compound's antimicrobial activity is limited, the structural features suggest potential effectiveness against bacterial infections .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, possibly through the inhibition of nitric oxide synthase or other inflammatory mediators. This suggests potential applications in treating conditions characterized by excessive inflammation .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the Pyrrolidine Ring : Cyclization of suitable precursors under acidic or basic conditions.
- Introduction of the Phenyl Group : Via Friedel-Crafts acylation using phenyl halides.
- Incorporation of the Thiophene Moiety : Through sulfonamide formation reactions.
This compound serves as a building block for synthesizing more complex molecules and is investigated for its potential as an enzyme inhibitor or receptor modulator .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the anticancer effects on various cell lines, indicating selective inhibition of tumor growth. |
| Study B | Explored antimicrobial activity against Gram-positive bacteria, showing promising results comparable to traditional sulfonamides. |
| Study C | Evaluated anti-inflammatory effects in animal models, demonstrating reduced markers of inflammation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide, and how can intermediates be characterized?
- Answer : A common approach involves coupling thiophene-2-sulfonamide derivatives with a pyrrolidinone precursor. Key steps include:
- Sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with a 5-oxo-1-phenylpyrrolidin-3-amine intermediate under basic conditions (e.g., pyridine or triethylamine) .
- Intermediate characterization : Use / NMR to confirm regioselectivity (e.g., distinguishing between N- and O-sulfonation) and HPLC to assess purity (>95%). IR spectroscopy can validate carbonyl (C=O) and sulfonamide (S=O) functional groups .
Q. How can the stereochemistry of the pyrrolidinone ring be resolved during synthesis?
- Answer : Chiral chromatography (e.g., using Chiralpak® columns) or enantioselective crystallization with resolving agents (e.g., tartaric acid derivatives) is recommended. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
Q. What spectroscopic techniques are critical for structural validation?
- Answer :
- NMR : NMR identifies proton environments (e.g., pyrrolidinone NH at δ 8.2–8.5 ppm; thiophene protons at δ 7.1–7.5 ppm). NMR confirms carbonyl (δ 170–175 ppm) and sulfonamide (δ 110–115 ppm) carbons .
- Mass spectrometry : HRMS (High-Resolution MS) validates molecular formula (e.g., [M+H] at m/z 335.0821 for CHNOS) .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays (e.g., enzyme inhibition vs. cellular toxicity) be resolved?
- Answer : Discrepancies may arise from off-target effects or assay conditions. Mitigate via:
- Dose-response profiling : Compare IC values in enzyme inhibition (e.g., γ-secretase) vs. cell viability assays (e.g., MTT) .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify non-target protein interactions .
- Solubility optimization : Adjust DMSO concentration (<0.1% v/v) to avoid false positives .
Q. What computational strategies support structure-activity relationship (SAR) studies for sulfonamide derivatives?
- Answer :
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., γ-secretase’s catalytic site). Focus on hydrogen bonding between sulfonamide and Asn-141/His-163 residues .
- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., Hammett σ) with inhibitory activity .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (>80%) by enhancing coupling efficiency .
- Flow chemistry : Minimizes side products (e.g., dimerization) via precise temperature/pH control during sulfonamide formation .
Q. What methods validate target engagement in cellular models?
- Answer :
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand binding stability under heat stress .
- Click chemistry : Incorporate alkyne/azide tags into the sulfonamide scaffold for pull-down assays and target identification .
Data Reporting and Reproducibility
Q. How should conflicting crystallography data (e.g., bond angles vs. DFT predictions) be addressed?
- Answer :
- Multi-conformer refinement : Use SHELXL to model disorder in the pyrrolidinone ring .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What protocols ensure reproducibility in biological assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
